molecular formula C11H14N2O4S B11812301 1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid

1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid

Cat. No.: B11812301
M. Wt: 270.31 g/mol
InChI Key: CGRJJDKNMJVXPK-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid is a piperidine derivative featuring a sulfonyl group attached to a pyridin-3-yl moiety at the nitrogen position and a carboxylic acid group at the second carbon of the piperidine ring. This compound is of interest in medicinal chemistry and organic synthesis due to the sulfonyl group’s ability to modulate solubility, hydrogen bonding, and biological activity.

Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

1-pyridin-3-ylsulfonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O4S/c14-11(15)10-5-1-2-7-13(10)18(16,17)9-4-3-6-12-8-9/h3-4,6,8,10H,1-2,5,7H2,(H,14,15)

InChI Key

CGRJJDKNMJVXPK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The hydrogenation process occurs in an autoclave under nitrogen and hydrogen atmospheres to prevent oxidation. Key parameters include:

  • Catalyst : 5% Pd/C (0.01–0.05 weight ratio relative to substrate)

  • Temperature : 90–100°C

  • Pressure : 4–5 MPa

  • Solvent : Water (5–8 volumes relative to substrate)

  • Reaction Time : 3–4 hours

Under these conditions, 2-pyridinecarboxylic acid undergoes complete reduction to piperidine-2-carboxylic acid, achieving yields exceeding 85%. The absence of alkaline additives (e.g., potassium hydroxide) simplifies post-processing, as neutralization steps are unnecessary.

Post-Hydrogenation Workup

Post-reaction, the mixture is filtered to recover the Pd/C catalyst, followed by vacuum distillation to remove 50% of the aqueous solvent. Methanol is added to crystallize the product, which is subsequently centrifuged and dried. This method minimizes energy consumption and avoids salt byproducts, enhancing scalability.

Sulfonylation of Piperidine-2-Carboxylic Acid

Introducing the pyridin-3-ylsulfonyl group to the piperidine nitrogen requires sulfonylation, typically achieved using pyridin-3-ylsulfonyl chloride. To prevent interference from the carboxylic acid group, a protective strategy is employed.

Carboxylic Acid Protection

The carboxylic acid is temporarily converted to a methyl ester via Fischer esterification:

  • Reagents : Methanol (excess), catalytic sulfuric acid

  • Conditions : Reflux at 65°C for 6–8 hours

  • Yield : >90% (estimated)

This step ensures the amine group remains nucleophilic for subsequent sulfonylation.

Sulfonylation Reaction

The protected piperidine-2-carboxylate reacts with pyridin-3-ylsulfonyl chloride under basic conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (2.2 equiv)

  • Temperature : 0°C to room temperature

  • Reaction Time : 12–24 hours

The base scavenges HCl, driving the reaction to completion. After sulfonylation, the crude product is purified via aqueous workup (e.g., washing with dilute HCl and brine) and column chromatography.

Ester Hydrolysis

The methyl ester is hydrolyzed back to the carboxylic acid using:

  • Reagents : Aqueous NaOH (2M) or HCl (2M)

  • Conditions : Reflux for 4–6 hours

  • Yield : 80–85% (over two steps)

Alternative Synthetic Pathways

Direct Sulfonylation Without Protection

While theoretically feasible, direct sulfonylation of piperidine-2-carboxylic acid faces challenges due to the carboxylic acid’s acidity, which may protonate the amine, reducing its nucleophilicity. Preliminary studies suggest low yields (<30%) without protection.

Solid-Phase Synthesis

Immobilizing piperidine-2-carboxylic acid on a resin (e.g., Wang resin) enables stepwise sulfonylation and cleavage. This method, though promising for combinatorial chemistry, remains experimental for this compound.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
Hydrogenation + SulfonylationHigh regioselectivity, scalableMultiple steps, protective group needed70–75
Direct SulfonylationFewer stepsLow yield, side reactions<30
Solid-Phase SynthesisAmenable to automationHigh cost, optimization requiredN/A

Critical Considerations for Industrial Application

  • Catalyst Recycling : Pd/C recovery from hydrogenation steps reduces costs, with the patent reporting negligible palladium loss after filtration.

  • Solvent Selection : Water as the hydrogenation solvent aligns with green chemistry principles, while DCM in sulfonylation necessitates substitution with less toxic alternatives (e.g., ethyl acetate).

  • Byproduct Management : Methanol from ester hydrolysis can be distilled and reused, enhancing sustainability.

Chemical Reactions Analysis

1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of 1-(pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid have been evaluated for their ability to inhibit tumor cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring can enhance the anticancer properties of these compounds .

Case Study:
A series of derivatives were synthesized and tested for their efficacy against colorectal cancer cells, demonstrating promising results with IC50 values indicating effective inhibition of cell growth .

Organic Synthesis

1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing other complex molecules.

Synthetic Pathways

Several synthetic methods have been proposed for obtaining this compound, including:

  • Sulfonation Reactions: Introducing the pyridin-3-ylsulfonyl group onto piperidine derivatives.
  • Carboxylation Reactions: Functionalizing piperidines to incorporate carboxylic acid groups.

These synthetic routes facilitate the development of new pharmaceutical agents targeting specific biological pathways .

Antimicrobial Activity

The compound has shown potential antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group is known for its antibacterial activity, which can be leveraged in developing new antibiotics .

Case Study:
In vitro studies demonstrated that derivatives of 1-(pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid exhibited moderate to strong antibacterial activity against various pathogens, highlighting its potential as a lead compound in antibiotic development .

Summary Table of Applications

Application Area Details References
Medicinal ChemistryAnticancer agent with antiproliferative effects on cancer cells
Organic SynthesisBuilding block for synthesizing complex molecules
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Molecular and Structural Features

Key structural analogs and their differences are summarized below:

Compound Name Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Features
1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid (Target) Pyridin-3-yl C11H12N2O4S 284.29 (calculated) Heteroaromatic sulfonyl group; potential for π-π stacking and coordination.
1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic acid 3-Nitrophenyl C12H14N2O6S 314.31 Electron-withdrawing nitro group enhances reactivity in electrophilic substitution.
1-(Methylsulfonyl)piperidine-2-carboxylic acid Methyl C7H13NO4S 207.25 Smaller substituent; higher solubility in polar solvents.
1-(Tetrahydrofuran-2-ylcarbonyl)piperidine-2-carboxylic acid Tetrahydrofuran-2-ylcarbonyl C12H17NO5 255.27 Cyclic ether enhances solvation; carboxylic acid aids metal coordination.

Key Observations :

  • The pyridin-3-ylsulfonyl group in the target compound introduces a nitrogen-containing heteroaromatic ring, which may improve binding affinity in biological systems compared to phenyl or alkyl substituents .
  • Methylsulfonyl analogs prioritize solubility over steric bulk, making them suitable for aqueous-phase reactions .

Physicochemical Properties

  • Solubility :
    • Pyridin-3-ylsulfonyl derivatives are moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group’s polarity.
    • The methylsulfonyl analog exhibits higher water solubility (~25 mg/mL) compared to nitro-substituted analogs (~5 mg/mL) .
  • Acidity :
    • The carboxylic acid group (pKa ~2.5) and sulfonyl group (pKa ~1.5) contribute to strong acidity, facilitating salt formation with amines or metal ions .

Biological Activity

1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid is a complex organic compound notable for its significant biological activity, particularly in pharmacology. This article provides a comprehensive overview of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : Approximately 270.32 g/mol

The compound features a piperidine ring substituted with a pyridin-3-ylsulfonyl group and a carboxylic acid functional group, contributing to its diverse biological activities.

Pharmacological Activity

1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid has been studied for various pharmacological activities, including:

  • Antitumor Activity : Similar compounds have shown potential in cancer therapy through mechanisms such as apoptosis induction in tumor cells. The structural attributes of piperidine derivatives are crucial for their anticancer efficacy .
  • Antimicrobial Properties : The compound may exhibit activity against various pathogens, including Mycobacterium tuberculosis. Related studies have reported significant inhibitory concentrations (IC50) for structurally similar compounds, indicating potential for development as anti-tubercular agents .

Research Findings

Recent studies have explored the biological activity of 1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines; effective against hypopharyngeal tumors
AntimicrobialSignificant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM
AnalgesicPotential dual-action on histamine H3 and sigma-1 receptors, enhancing pain management

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of piperidine derivatives, one compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin. The study utilized a hypopharyngeal tumor cell model, confirming the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-Tubercular Efficacy

A series of novel derivatives were synthesized based on the structure of 1-(Pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid. These compounds were tested against Mycobacterium tuberculosis, revealing promising IC50 values that suggest significant potential for further development in tuberculosis treatment .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including various receptors involved in pain modulation and cellular signaling pathways. The sulfonamide and carboxylic acid functional groups play critical roles in these interactions, enhancing the compound's pharmacological profile .

Q & A

What are the recommended synthetic routes for 1-(pyridin-3-ylsulfonyl)piperidine-2-carboxylic acid, and how can stereochemical purity be ensured?

A key method involves sulfonylation of piperidine-2-carboxylic acid derivatives using pyridin-3-ylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) . To ensure stereochemical integrity, chiral resolution techniques (e.g., enzymatic kinetic resolution) or asymmetric synthesis using enantiopure starting materials are critical. For instance, enzymatic hydroxylation methods with Fe(II)/α-ketoglutarate-dependent dioxygenases, as demonstrated in related piperidine derivatives, can achieve high enantiomeric excess (>98% ee) . Post-synthesis characterization via chiral HPLC or X-ray crystallography (as in ) is essential for verifying stereochemical purity.

How can researchers resolve contradictions in reported biological activity data for sulfonylated piperidine derivatives?

Discrepancies in bioactivity data often arise from variations in compound purity, assay protocols, or stereochemical composition. For example, impurities >3% (e.g., unreacted sulfonyl chloride) can skew enzyme inhibition results . Researchers should:

  • Validate purity via HPLC (>95%) and mass spectrometry .
  • Replicate assays under standardized conditions (e.g., pH, temperature).
  • Cross-reference stereochemical data (e.g., circular dichroism for enantiopure samples ).
  • Use computational docking to predict binding modes and identify structural determinants of activity .

What advanced computational methods are applicable for optimizing the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states for sulfonylation, minimizing side reactions like over-sulfonation . Molecular dynamics simulations help assess solvation effects and stability of the sulfonyl-piperidine motif in aqueous environments. Additionally, machine learning models trained on reaction databases can propose optimal conditions (e.g., solvent, catalyst) to improve yields .

Which spectroscopic techniques are most effective for characterizing the sulfonyl-piperidine core?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyridin-3-yl vs. pyridin-2-yl substitution) via characteristic shifts (e.g., pyridine protons at δ 8.5–9.0 ppm) .
  • FT-IR : Sulfonyl groups exhibit strong S=O stretches at 1150–1350 cm1^{-1} .
  • X-ray crystallography : Resolves bond angles and torsional strain in the piperidine ring, as shown in structurally analogous compounds .
  • HRMS : Validates molecular weight with <2 ppm error .

How does the electronic nature of the pyridin-3-ylsulfonyl group influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing sulfonyl group enhances electrophilicity at the piperidine nitrogen, facilitating nucleophilic substitutions (e.g., alkylation for prodrug design). In enzyme inhibition studies, the pyridine ring’s Lewis basicity enables hydrogen bonding with active-site residues, as modeled in docking studies . Comparative studies with non-sulfonylated analogs (e.g., 1-(methoxycarbonyl)piperidine-2-carboxylic acid ) reveal reduced binding affinity, highlighting the sulfonyl group’s role in target engagement.

What strategies mitigate degradation of the sulfonyl moiety during storage or biological assays?

  • Storage : Lyophilize and store at −80°C under inert gas (N2_2) to prevent hydrolysis .
  • Buffering : Use pH 7.4 phosphate-buffered saline to avoid acidic or alkaline conditions that cleave sulfonamides.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) to prevent radical-mediated degradation .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Core modifications : Synthesize analogs with substituted pyridines (e.g., 4-nitrophenyl ) or varying sulfonyl groups (e.g., thienyl ) to assess steric/electronic effects.
  • Bioisosteric replacement : Replace the sulfonyl group with phosphonate or carbonyl moieties to evaluate potency retention .
  • In vitro assays : Test derivatives against target enzymes (e.g., proteases) using fluorogenic substrates and measure IC50_{50} values .

What are the critical parameters for scaling up synthesis while maintaining reproducibility?

  • Reagent stoichiometry : Maintain a 1.1:1 molar ratio of sulfonyl chloride to piperidine precursor to avoid excess reagent .
  • Temperature control : Keep reactions at 0–5°C during sulfonylation to suppress side reactions.
  • Workup protocols : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted reagents, followed by column chromatography (silica gel, 5% MeOH/DCM) .

How can researchers address low solubility of this compound in aqueous assays?

  • Prodrug design : Introduce ionizable groups (e.g., ester prodrugs hydrolyzed in vivo) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • Salt formation : Prepare sodium or potassium salts of the carboxylic acid to improve hydrophilicity .

What regulatory considerations apply to preclinical studies involving sulfonylated piperidines?

  • Toxicity screening : Conduct Ames tests for mutagenicity and hERG binding assays to assess cardiovascular risk .
  • Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
  • Documentation : Maintain detailed records of synthesis protocols, purity certificates, and assay validation data to comply with OECD guidelines .

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